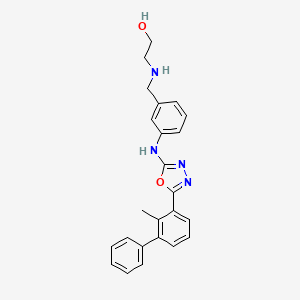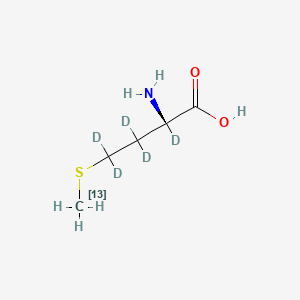
L-Methionine-13C,d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Methionine-13C,d5 is a labeled form of L-Methionine, an essential amino acid. This compound is characterized by the incorporation of carbon-13 and deuterium isotopes into its molecular structure. L-Methionine is the L-isomer of Methionine, which plays a crucial role in various biological processes, including protein synthesis and liver detoxification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-13C,d5 involves the incorporation of stable isotopes into the Methionine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the use of labeled precursors, such as carbon-13 and deuterium-labeled reagents, to synthesize this compound.
Biosynthetic Methods: In this approach, microorganisms are cultured in a medium containing labeled precursors.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the isotopes efficiently, resulting in high yields of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Methionine-13C,d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Methionine sulfoxide and Methionine sulfone.
Reduction: Reduction of this compound can lead to the formation of Methionine derivatives with reduced sulfur groups.
Substitution: this compound can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various catalysts and specific reaction conditions depending on the desired substitution.
Major Products Formed
Oxidation: Methionine sulfoxide, Methionine sulfone.
Reduction: Reduced Methionine derivatives.
Substitution: Various substituted Methionine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Methionine-13C,d5 has a wide range of applications in scientific research, including:
Wirkmechanismus
L-Methionine-13C,d5 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, acting as a precursor for the synthesis of S-adenosylmethionine, a key methyl donor in various biochemical reactions. The labeled isotopes allow researchers to track the metabolic pathways and interactions of Methionine within the body .
Vergleich Mit ähnlichen Verbindungen
L-Methionine-13C,d5 is unique due to its isotopic labeling, which distinguishes it from other forms of Methionine. Similar compounds include:
L-Methionine-13C: Labeled with carbon-13 but not deuterium.
L-Methionine-d5: Labeled with deuterium but not carbon-13.
L-Methionine-13C5,15N: Labeled with both carbon-13 and nitrogen-15
These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed insights into metabolic processes .
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D |
InChI-Schlüssel |
FFEARJCKVFRZRR-MMGKRZGSSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N |
Kanonische SMILES |
CSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)

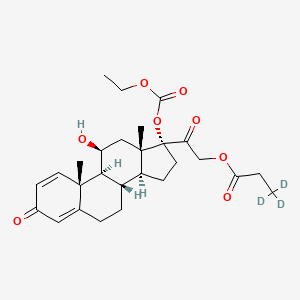

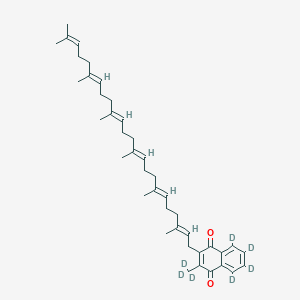
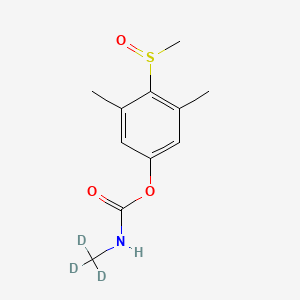

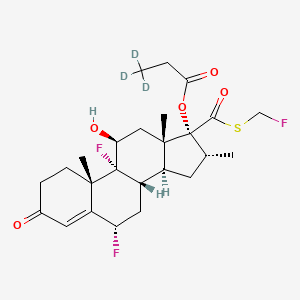
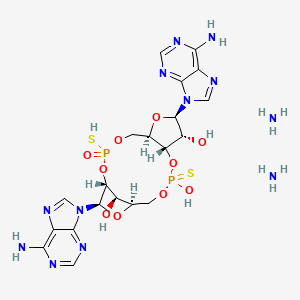
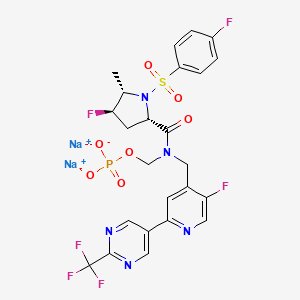
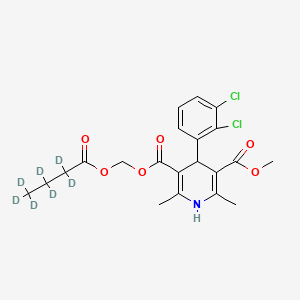
![N-methyl-2-morpholin-4-yl-N-[6-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-oxochromen-8-yl]dibenzothiophen-2-yl]acetamide](/img/structure/B12422013.png)
